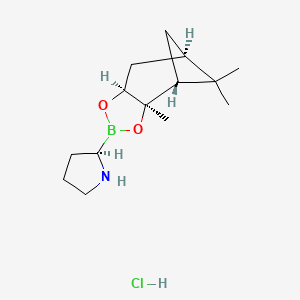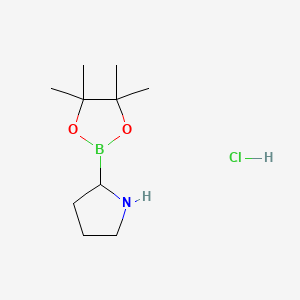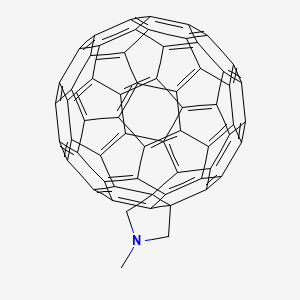
SUCROSEOCTASULFATESODIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SUCROSEOCTASULFATESODIUM, also known as Sucrose Octasulfate Sodium, is a chemical compound with the CAS Registry Number 127930-09-0 . It is a component of sucralfate, a medication used for the treatment of gastric and duodenal ulcers .
Synthesis Analysis
The synthesis of this compound involves the reaction of sucrose with many sulfating agents including chlorosulfonic acid or sulfur trioxide-pyridine in various solvents including pyridine .Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A novel method was developed for determining SOS in dog plasma and urine using ion-pair reversed-phase ultraperformance liquid chromatography coupled with electrospray triple quadruple mass spectrometry. This method demonstrated specificity, sensitivity, and compliance with FDA guidelines, highlighting its utility in clinical research applications for analyzing SOS (Ke et al., 2015).
Wound Healing Applications
Sucrose Octasulfate Dressing (SOSD) has been investigated for its effectiveness in treating neuroischemic diabetic foot ulcers. A pilot study found that SOSD increased skin oxygen pressure in patients, indicating its potential to improve wound healing processes (Lázaro-Martínez et al., 2020).
Fibroblast Growth Factor (FGF) Signaling
SOS has been reported to stimulate fibroblast growth factor signaling, a crucial pathway for cell growth and development. Studies showed that SOS induces FGF-dependent dimerization of FGF receptors, enhancing FGF signaling. This provides insights into its potential applications in regenerative medicine and tissue engineering (Yeh et al., 2002).
Evaluation of Counterions
A study evaluated the impact of different counterions on the electrospray ionization mass spectral analysis of SOS. This research is significant for improving the analytical methods of highly sulfated carbohydrates, offering implications for pharmaceutical analysis and development (Gunay et al., 2003).
Mucocutaneous Conditions
Topical sucralfate, which contains SOS, has been used off-label for various mucocutaneous conditions. A systematic review indicated clinical benefits in several conditions, showcasing its versatile application outside of its primary indication for duodenal ulcers (Abtahi-Naeini et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for SUCROSEOCTASULFATESODIUM involves the sulfation of sucrose followed by reaction with octyl alcohol and sodium hydroxide.", "Starting Materials": ["Sucrose", "Sulfur trioxide", "Octyl alcohol", "Sodium hydroxide", "Water"], "Reaction": [ "1. Dissolve sucrose in water to form a solution.", "2. Add sulfur trioxide to the solution to sulfonate the sucrose.", "3. Neutralize the solution with sodium hydroxide to form sodium sulfate and the sulfated sucrose.", "4. Add octyl alcohol to the sulfated sucrose solution and heat the mixture to form the desired compound, SUCROSEOCTASULFATESODIUM." ] } | |
CAS-Nummer |
127930-09-0 |
Molekularformel |
C11H20O4S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
(2R,6R)-2-methyl-6-[(5S)-5-(sulfanyloxymethyl)oxolan-2-yl]oxyoxane |
InChI |
InChI=1S/C11H20O4S/c1-8-3-2-4-10(13-8)15-11-6-5-9(14-11)7-12-16/h8-11,16H,2-7H2,1H3/t8-,9+,10-,11?/m1/s1 |
InChI-Schlüssel |
NISORIHKFMUJCM-GZBOUJLJSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@H](O1)OC2CC[C@H](O2)COS |
SMILES |
CC1[CH][CH][CH]C(O1)O[C]2[CH][CH]C(O2)COS |
Kanonische SMILES |
CC1CCCC(O1)OC2CCC(O2)COS |
Synonyme |
SUCROSEOCTASULFATESODIUM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

